5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
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Overview
Description
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is a synthetic organic compound with the molecular formula C11H22N2O2Si2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of ethenyl and trimethylsilyl groups attached to the pyrimidine ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The ethenyl group can be introduced through a subsequent reaction involving a vinylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with new functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the pyrimidine ring, enhancing its reactivity. The trimethylsilyl groups can be hydrolyzed under physiological conditions, releasing the active pyrimidine derivative. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
Uniqueness
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
55520-62-2 |
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Molecular Formula |
C12H22N2O2Si2 |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
(5-ethenyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H22N2O2Si2/c1-8-10-9-13-12(16-18(5,6)7)14-11(10)15-17(2,3)4/h8-9H,1H2,2-7H3 |
InChI Key |
QXZKSZHLAPIIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C=C)O[Si](C)(C)C |
Origin of Product |
United States |
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